

# Application Notes and Protocols: N,N-diallyl-4-methylbenzenesulfonamide in Polymer Chemistry

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## Compound of Interest

Compound Name: *N,N-diallyl-4-methylbenzenesulfonamide*

Cat. No.: *B1267651*

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## Introduction

**N,N-diallyl-4-methylbenzenesulfonamide** is a monomer that holds significant potential in the field of polymer chemistry, particularly in the synthesis of functional polymers through acyclic diene metathesis (ADMET) polymerization. The presence of the diallyl functionality allows for its polymerization into linear polymers with pendant toluenesulfonamide groups. These sulfonamide moieties can impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and the potential for post-polymerization modification. Furthermore, the aromatic nature of the tosyl group can contribute to the polymer's thermal and mechanical properties.

The primary application of **N,N-diallyl-4-methylbenzenesulfonamide** in polymer chemistry is as a monomer for ADMET polymerization, a step-growth condensation polymerization driven by the removal of a small volatile molecule, typically ethylene. This method is advantageous for producing structurally well-defined polymers. The resulting poly(N-tosyl-azadi-3-heptene) would feature a repeating unsaturated backbone with pendant N-tosyl groups, making it a candidate for various applications, including specialty materials and as a platform for further chemical transformations.

## Key Applications

- **Synthesis of Functional Polymers:** The primary application is the synthesis of polymers containing sulfonamide groups, which can influence the material's properties and provide sites for further reactions.
- **Monomer for Acyclic Diene Metathesis (ADMET) Polymerization:** Its  $\alpha,\omega$ -diene structure makes it an ideal candidate for ADMET polymerization to yield unsaturated polymers.
- **Platform for Post-Polymerization Modification:** The sulfonamide group and the polymer backbone can be chemically modified to introduce other functionalities, leading to a diverse range of materials.

## Data Presentation

The following tables summarize hypothetical quantitative data for the polymerization of **N,N-diallyl-4-methylbenzenesulfonamide** and the properties of the resulting polymer. This data is based on typical results obtained for ADMET polymerization of similar monomers.

Table 1: ADMET Polymerization of **N,N-diallyl-4-methylbenzenesulfonamide** - Reaction Parameters and Results

Entry	Catalyst (mol%)	Temperature (°C)	Time (h)	Yield (%)	M <sub>n</sub> (g/mol)	PDI (M <sub>w</sub> /M <sub>n</sub> )
1	Grubbs' 1st Gen. (2%)	50	24	75	8,500	1.8
2	Grubbs' 2nd Gen. (1%)	50	12	92	15,200	1.6
3	Hoveyda-Grubbs' 2nd Gen. (1%)	60	10	95	18,000	1.5

M? = Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards. ? = Dispersity index (or Polydispersity Index, PDI).

Table 2: Properties of Poly(N-tosyl-azadi-3-heptene)

Property	Value	Method
Glass Transition Temp. (Tg)	85 °C	DSC
Decomposition Temp. (Td)	320 °C (5% weight loss)	TGA
Solubility	Soluble in THF, CH <sub>2</sub> Cl <sub>2</sub> , Toluene	Visual Inspection
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	? 7.7-7.3 (Ar-H), 5.4-5.2 (-CH=CH-), 3.8-3.6 (-CH <sub>2</sub> -N-), 2.4 (Ar-CH <sub>3</sub> )	NMR Spectroscopy
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	? 143, 137, 130, 127 (Ar-C), 125 (-CH=CH-), 50 (-CH <sub>2</sub> -N-), 21 (Ar-CH <sub>3</sub> )	NMR Spectroscopy

## Experimental Protocols

### Protocol 1: Synthesis of N,N-diallyl-4-methylbenzenesulfonamide Monomer

This protocol is based on the synthesis of similar N-substituted sulfonamides.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- p-Toluenesulfonyl chloride
- Allylamine
- Sodium hydroxide (NaOH)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Hexanes
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride (1.0 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, prepare a solution of allylamine (2.2 eq) and sodium hydroxide (2.5 eq) in water.
- Slowly add the aqueous allylamine solution to the stirred solution of p-toluenesulfonyl chloride at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexanes:ethyl acetate gradient to yield **N,N-diallyl-4-methylbenzenesulfonamide** as a colorless oil or

white solid.

## Protocol 2: ADMET Polymerization of **N,N-diallyl-4-methylbenzenesulfonamide**

This protocol is a general procedure for ADMET polymerization.<sup>[4][5][6]</sup>

Materials:

- **N,N-diallyl-4-methylbenzenesulfonamide** monomer
- Grubbs' or Hoveyda-Grubbs' catalyst (e.g., Grubbs' 2nd Generation)
- Anhydrous toluene or dichloromethane
- Methanol

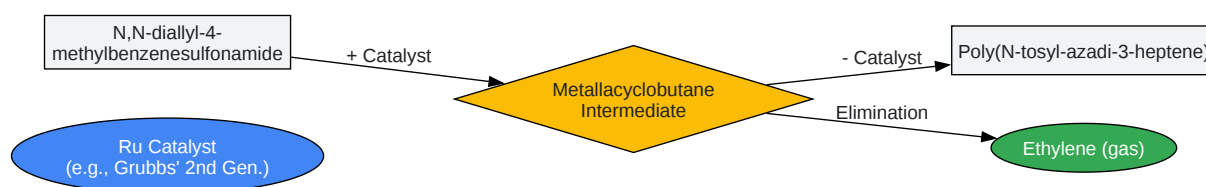
Procedure:

- In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the **N,N-diallyl-4-methylbenzenesulfonamide** monomer.
- Add anhydrous toluene (or dichloromethane) to dissolve the monomer (concentration typically 0.5-1.0 M).
- Degas the solution by three freeze-pump-thaw cycles.
- In a separate glovebox or under a positive pressure of inert gas, weigh the ruthenium catalyst (1-2 mol%) and dissolve it in a small amount of the reaction solvent.
- Add the catalyst solution to the monomer solution via syringe.
- Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and place it under a dynamic vacuum to facilitate the removal of ethylene gas, which drives the polymerization.
- Stir the reaction mixture for the specified time (10-24 hours). The viscosity of the solution will increase as the polymerization proceeds.

- To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air. Add a few drops of ethyl vinyl ether to quench the catalyst.
- Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
- Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

## Visualizations

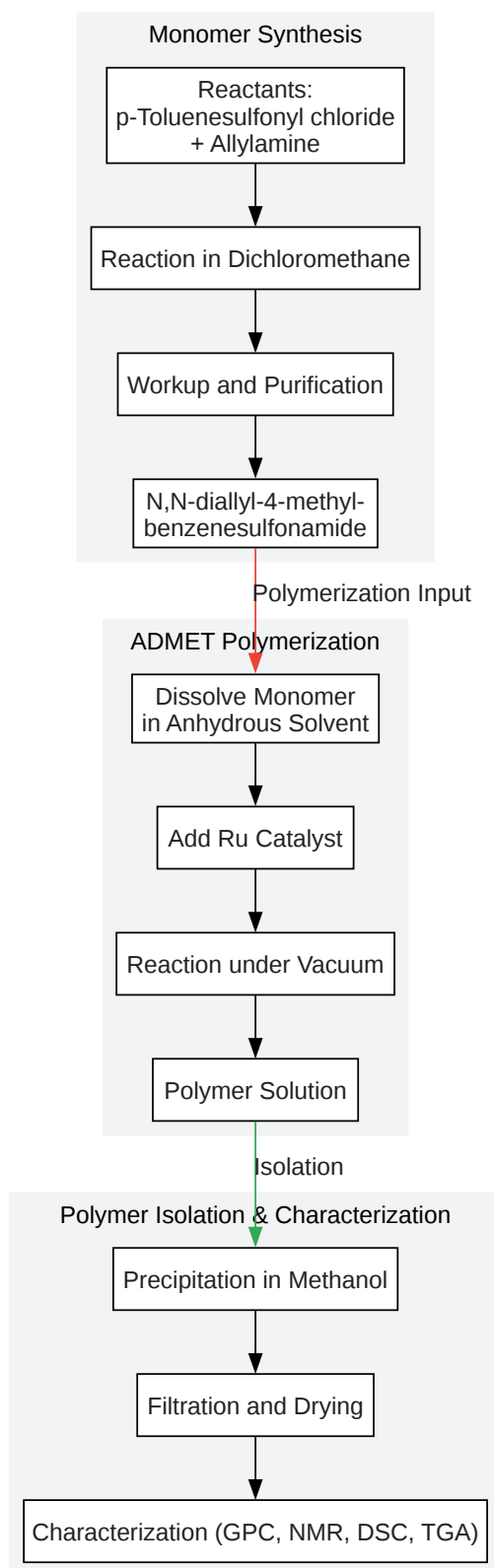
### Polymerization Pathway



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Caption: ADMET polymerization of **N,N-diallyl-4-methylbenzenesulfonamide**.

### Experimental Workflow



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Caption: Workflow for synthesis and polymerization.

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